molecular formula C11H13ClINO2 B1624893 3-Chloro-2-iodophenyl N,N-diethylcarbamate CAS No. 863870-77-3

3-Chloro-2-iodophenyl N,N-diethylcarbamate

Cat. No.: B1624893
CAS No.: 863870-77-3
M. Wt: 353.58 g/mol
InChI Key: ANBZHVNIALJFQJ-UHFFFAOYSA-N
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Description

3-Chloro-2-iodophenyl N,N-diethylcarbamate is a useful research compound. Its molecular formula is C11H13ClINO2 and its molecular weight is 353.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

863870-77-3

Molecular Formula

C11H13ClINO2

Molecular Weight

353.58 g/mol

IUPAC Name

(3-chloro-2-iodophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H13ClINO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3

InChI Key

ANBZHVNIALJFQJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)OC1=C(C(=CC=C1)Cl)I

Canonical SMILES

CCN(CC)C(=O)OC1=C(C(=CC=C1)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamine (2M in THF) (21.40 ml; 42.8 mmol) in dry tetrahydrofuran (117 ml) under nitrogen atmosphere at −78° C. was added 3-chlorophenyl diethylcarbamate (8.86 g; 38.91 mmol). The reaction mixture was stirred for 30 min at −78° C., and iodine (0.669 g; 46.7 mmol) was added. The solution was stirred for 30 min. at 0° C. and was then allowed to warm up to room temperature for 2 h. The reaction mixture was quenched by adding water and the organics were removed under reduced pressure. The aqueous phase was extracted with ethyl acetate, washed with a solution of hydrochloric acid 1 N, dried over magnesium sulphate, filtered and concentrated under reduced pressure to afford 8.32 g (55%) of 3-chloro-2-iodophenyl diethylcarbamate as brown solid.
Quantity
21.4 mL
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
0.669 g
Type
reactant
Reaction Step Two

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